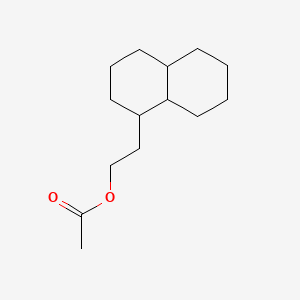
Decahydro-2-naphthylethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-2-naphthylethyl acetate is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes a decahydro-naphthalene ring system attached to an ethyl acetate group. This compound is often used in the fragrance industry due to its pleasant odor.
准备方法
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthylethyl acetate can be synthesized through various methods. One common approach involves the esterification of decahydro-2-naphthylethanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Decahydro-2-naphthylethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield decahydro-2-naphthylacetic acid, while reduction can produce decahydro-2-naphthylethanol.
科学研究应用
Decahydro-2-naphthylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of decahydro-2-naphthylethyl acetate involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, triggering a sensory response. In biological systems, its derivatives may interact with enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Decahydro-2-naphthylacetic acid
- Decahydro-2-naphthylethanol
- Decahydro-2-naphthylmethyl acetate
Uniqueness
Decahydro-2-naphthylethyl acetate is unique due to its specific structural features and the presence of an ethyl acetate group. This gives it distinct chemical properties and applications, particularly in the fragrance industry.
生物活性
Decahydro-2-naphthyl acetate (CAS Number: 10519-12-7) is a compound derived from naphthalene, known for its various applications in the fragrance industry and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
Decahydro-2-naphthyl acetate is characterized by its molecular formula C12H20O2. The structure consists of a decahydronaphthalene moiety with an acetate functional group, contributing to its unique properties and potential biological effects.
Biological Activity Overview
Research has highlighted several biological activities linked to decahydro-2-naphthyl acetate, including:
- Toxicological Profile : Studies indicate that decahydro-2-naphthyl acetate exhibits low toxicity levels. It has been assessed for skin sensitization and found to be non-sensitizing under standard conditions. The Threshold of Toxicological Concern (TTC) values suggest that exposure levels are below safety thresholds for repeated dose toxicity .
- Genotoxicity Studies : In Ames tests, decahydro-2-naphthyl acetate did not show mutagenic effects, indicating a favorable safety profile concerning genetic material . Additionally, it was evaluated for clastogenic activity in human lymphocytes and found to be non-clastogenic .
1. Toxicological Assessments
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the potential hazards associated with decahydro-2-naphthyl acetate. Key findings include:
- Skin Sensitization : No significant sensitization was observed in studies involving human subjects.
- Repeated Dose Toxicity : The total systemic exposure was below the TTC for repeated dose toxicity endpoints, indicating minimal risk at typical exposure levels .
2. Environmental Impact
The environmental safety of decahydro-2-naphthyl acetate has also been examined. The compound was tested in bacterial reverse mutation assays using various strains of Salmonella typhimurium and Escherichia coli. Results showed no increase in revertant colonies at tested concentrations, supporting its non-mutagenic classification .
Table 1: Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Skin Sensitization | Non-sensitizing |
| Mutagenicity (Ames Test) | Non-mutagenic |
| Clastogenicity | Non-clastogenic |
| Repeated Dose Toxicity | Below TTC |
Molecular Docking Studies
While specific studies on molecular docking involving decahydro-2-naphthyl acetate were limited, related compounds have been investigated for their interactions with biological targets. For instance, bioactive compounds derived from similar naphthalene structures have shown promise as inhibitors for various receptors involved in disease processes, such as CXCR4, which plays a role in cancer metastasis .
属性
CAS 编号 |
93893-51-7 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |
InChI 键 |
LPBNUZWICDSCNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1CCCC2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















